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AF430 carboxylic acid

Cat. No.: B12380905
M. Wt: 541.6 g/mol
InChI Key: GAAOGUCNTLSZIT-UHFFFAOYSA-M
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Description

Historical Context of Fluorescent Carboxylic Acid Dyes

The journey of fluorescent dyes began in 1871 when German chemist Adolf von Baeyer synthesized fluorescein (B123965). biotium.com This foundational discovery paved the way for the development of a vast array of synthetic fluorophores. biotium.com Over the decades, scientists have modified and functionalized these core structures to create dyes with improved properties. The introduction of the carboxylic acid group to fluorophores was a significant advancement, allowing for new applications and conjugation strategies. numberanalytics.comvedantu.com This functionalization enabled the development of probes that could be linked to other molecules or respond to specific environmental changes. acs.orgnih.gov The late 1990s saw another leap forward with the creation of the Alexa Fluor® dyes by scientists at Molecular Probes. biotium.com These dyes, including the AF series, were designed for enhanced brightness and photostability. biotium.com

Structural Characteristics and Functional Significance of the Carboxylic Acid Moiety in Fluorophores

The defining feature of a carboxylic acid is the carboxyl group (-COOH), which consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. numberanalytics.comvedantu.com This functional group imparts several key properties to a fluorophore. The polarity of the carboxyl group can influence the dye's solubility. studyrocket.co.uk

Crucially, the carboxylic acid group serves as a reactive handle for covalent attachment to other molecules. immunomart.com Through condensation reactions, it can form stable bonds with primary amines on biomolecules like proteins and antibodies, enabling specific labeling. immunomart.com Furthermore, the acidity of the carboxyl group can be exploited. In some fluorophores, changes in the local pH can alter the protonation state of the carboxyl group, leading to changes in fluorescence, creating pH-sensitive probes. acs.orgossila.com The carboxyl group can also participate in non-covalent interactions, such as hydrogen bonding, which can influence the dye's interaction with its environment. studyrocket.co.uk In some cases, masking the carboxylic acid as an ester can improve cell permeability, with the active acid being released intracellularly. nih.gov

Overview of AF430 Carboxylic Acid as a Versatile Research Tool

This compound is the non-reactive form of the AF 430 fluorescent dye. lumiprobe.comlunanano.ca It is a coumarin-based dye characterized by its distinctive spectral properties. lumiprobe.com It absorbs light in a unique region of the spectrum, with an excitation maximum around 430 nm, and emits a bright, green-yellow fluorescence with a maximum at approximately 542 nm. lumiprobe.comlumiprobe.com This significant separation between excitation and emission, known as a large Stokes shift (around 112 nm), is a valuable characteristic. lumiprobe.comlumiprobe.com

One of the key advantages of AF430 is its high photostability and the fact that its fluorescence is largely independent of pH over a wide range (pH 4 to 10). lumiprobe.comlumiprobe.comduofluor.com This stability makes it a reliable tool for various applications. While the carboxylic acid form itself is non-reactive, it serves as an essential reference standard in experiments involving AF 430 dye conjugates. lumiprobe.comlunanano.ca Its derivatives, such as those with NHS esters, are used for labeling amine groups on biomolecules. lumiprobe.comthermofisher.com The dye can be excited by common laser lines, including the 405 nm violet laser. lumiprobe.comlumiprobe.com

Table 1: General and Spectral Properties of this compound

PropertyValueSource
Molecular FormulaC22H23NF3KO7S lumiprobe.comlunanano.ca
Molecular Weight541.58 immunomart.comlumiprobe.com
AppearanceYellow solid lumiprobe.com
Excitation Maximum430 nm lumiprobe.comlunanano.ca
Emission Maximum542 nm lumiprobe.comlunanano.ca
Extinction Coefficient15,955 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.comlunanano.ca
Fluorescence Quantum Yield0.23 lumiprobe.comlunanano.ca
Stokes Shift112 nm lumiprobe.com
SolubilityGood in DMF, DMSO, water lumiprobe.com

This interactive table summarizes the key properties of this compound.

Comparative Analysis with Other Contemporary Fluorescent Dyes for Research Applications

AF430 occupies a specific spectral niche that distinguishes it from many other common fluorophores. lumiprobe.comuci.edu Its excitation at ~430 nm fills a gap between UV-excitable dyes like DAPI and blue-excitable dyes like fluorescein (FITC) and Alexa Fluor 488. lumiprobe.comuci.edu

Compared to fluorescein, AF430 offers superior photostability and pH-insensitivity. lumiprobe.comuci.edu Fluorescein's fluorescence is known to be pH-dependent and it is more susceptible to photobleaching. While Alexa Fluor 488 is exceptionally bright and photostable, AF430's different excitation spectrum allows for greater flexibility in multicolor experiments, helping to reduce spectral crosstalk. lumiprobe.comuci.edu

The large Stokes shift of AF430 is a significant advantage over many other dyes, including some cyanine (B1664457) dyes like Cy3 and Cy5, which typically have smaller Stokes shifts. lumiprobe.com This large separation between excitation and emission simplifies filter selection and improves signal-to-noise ratios in fluorescence microscopy. lumiprobe.com This property makes it particularly valuable for multicolor imaging and Förster Resonance Energy Transfer (FRET) experiments. lumiprobe.com

Table 2: Comparison of AF430 with Other Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Key FeaturesSource
AF430 430542Large Stokes shift, photostable, pH-insensitive lumiprobe.comlumiprobe.com
Alexa Fluor 488 496519Very bright, photostable, pH-insensitive uci.edugoogle.com
Fluorescein (FITC) ~494~520pH-sensitive, prone to photobleaching biotium.com
Cy3 ~550~570Bright, commonly used for red fluorescence thermofisher.com
Alexa Fluor 647 655680Bright far-red dye, good photostability axispharm.com

This interactive table provides a comparative overview of AF430 and other popular fluorescent dyes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23F3KNO7S B12380905 AF430 carboxylic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23F3KNO7S

Molecular Weight

541.6 g/mol

IUPAC Name

potassium [9-(5-carboxypentyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate

InChI

InChI=1S/C22H24F3NO7S.K/c1-21(2)11-13(12-34(30,31)32)14-8-15-16(22(23,24)25)9-20(29)33-18(15)10-17(14)26(21)7-5-3-4-6-19(27)28;/h8-11H,3-7,12H2,1-2H3,(H,27,28)(H,30,31,32);/q;+1/p-1

InChI Key

GAAOGUCNTLSZIT-UHFFFAOYSA-M

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)O)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Af430 Carboxylic Acid

Primary Synthetic Pathways to AF430 Carboxylic Acid

The synthesis of this compound, a substituted coumarin-3-carboxylic acid, relies on established chemical reactions for forming the benzopyrone core structure. The two most prevalent and versatile methods for this synthesis are the Pechmann Condensation and the Knoevenagel Condensation. nih.gov

Pechmann Condensation: This method involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions to form the coumarin (B35378) ring. wikipedia.orgorganic-chemistry.org For coumarin-3-carboxylic acids, a common starting material is an appropriately substituted phenol which reacts with a derivative of a β-ketoester. The reaction is typically catalyzed by strong acids such as sulfuric acid, or Lewis acids like titanium tetrachloride (TiCl₄). jk-sci.com Electron-donating groups on the phenol starting material generally facilitate the reaction. jk-sci.com

Knoevenagel Condensation: This pathway involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or Meldrum's acid. nih.govic.ac.uk The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or an amine. ic.ac.uk When Meldrum's acid is used with a substituted salicylaldehyde, it can lead to the direct formation of coumarin-3-carboxylic acids in high yields. nih.gov Some variations of this reaction can be performed efficiently in water or under microwave irradiation to reduce reaction times. nih.govic.ac.uk For instance, the reaction of salicylaldehyde and Meldrum's acid in water at room temperature has been shown to produce coumarin-3-carboxylic acid in excellent yields. nih.gov

A general synthetic scheme for a 7-hydroxycoumarin-3-carboxylic acid, a core structure related to AF430, is presented below:

ReactionStarting MaterialsCatalyst/ReagentsProduct
Knoevenagel Condensation2,4-Dihydroxybenzaldehyde, MalononitrileWater, pH control7-Hydroxy-3-carboxycoumarin
HydrolysisEthyl 7-hydroxy-2-oxo-2H-benzopyran-3-carboxylateHydrochloric acid, Water7-Hydroxy-2-oxo-2H-benzopyran-3-carboxylic acid

This table illustrates common synthetic routes to a representative coumarin-3-carboxylic acid. acs.orgchemicalbook.commaynoothuniversity.ie

Reaction Mechanisms for Covalent Bond Formation via the Carboxylic Acid Group

The carboxylic acid group of AF430 is the primary functional handle for its covalent attachment to other molecules, typically primary or secondary amines on biomolecules. This is achieved by activating the carboxyl group to make it more susceptible to nucleophilic attack. The most common activation strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS). thermofisher.comsigmaaldrich.com

The mechanism proceeds in two main steps:

Formation of the O-acylisourea intermediate: The carbodiimide (B86325) (EDC) reacts with the carboxylic acid group of AF430. The carboxylate oxygen attacks the central carbon of the carbodiimide, leading to the formation of a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the carboxylic acid. sigmaaldrich.com

Nucleophilic attack:

Direct Amination: In the absence of an additive, a primary amine can directly attack the O-acylisourea intermediate to form a stable amide bond, releasing an isourea byproduct. thermofisher.com

Formation of an NHS ester: To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often included. The NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester. thermofisher.comnih.gov This NHS ester is less prone to hydrolysis than the O-acylisourea and can be more selectively targeted by primary amines at physiological pH. thermofisher.com The subsequent reaction of the NHS ester with an amine also results in the formation of a stable amide bond.

Strategies for Producing Activated Esters and Other Reactive Derivatives of this compound

To facilitate bioconjugation, this compound is typically converted into a more reactive derivative, most commonly an N-hydroxysuccinimide (NHS) ester.

Synthesis of AF430 NHS Ester: The synthesis is generally carried out by reacting this compound with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or EDC. thermofisher.com The reaction is typically performed in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to prevent hydrolysis of the reagents and the product. creative-proteomics.com

A typical procedure involves:

Dissolving this compound and NHS in an anhydrous solvent.

Adding the carbodiimide (e.g., EDC) to the solution.

Stirring the reaction at room temperature for several hours.

Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Once the reaction is complete, the urea (B33335) byproduct (if DCC is used, it precipitates and can be filtered off) and any unreacted starting materials are removed during the purification step.

The activation reaction is most efficient at a pH range of 4.5-7.2, while the subsequent reaction of the NHS ester with amines is optimal at a pH of 7-8. thermofisher.com

ReagentRoleCommon Examples
Carboxylic AcidSubstrateThis compound
Activating AgentForms reactive intermediateEDC, DCC
AdditiveForms a more stable active esterNHS, Sulfo-NHS
SolventReaction mediumDMF, DCM, Acetonitrile

This table outlines the key components for the synthesis of AF430 activated esters.

Optimization and Scale-Up Considerations for this compound Synthesis

Optimizing the synthesis of this compound and its derivatives is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production.

For the Synthesis of the Coumarin Core:

Catalyst Screening: Different acid or base catalysts can be screened to find the optimal balance between reaction rate and side product formation. For Pechmann condensations, various solid acid catalysts have been explored to facilitate easier workup and catalyst recycling. rsc.org

Reaction Conditions: Parameters such as temperature, reaction time, and solvent are critical. Microwave-assisted synthesis has been shown to significantly reduce reaction times for Knoevenagel condensations from hours to minutes. ic.ac.ukaip.org Solvent-free conditions are also being explored as a greener and more efficient alternative. rsc.org

Reactant Ratios: Adjusting the stoichiometry of the reactants can maximize the conversion of the limiting reagent and minimize the formation of byproducts.

For the Synthesis of Activated Esters:

Purity of Starting Material: The purity of the this compound is paramount, as impurities can interfere with the activation reaction and lead to a complex mixture of products.

Anhydrous Conditions: Strict exclusion of moisture is necessary to prevent the hydrolysis of the carbodiimide, the O-acylisourea intermediate, and the final NHS ester product.

Stoichiometry: The molar ratios of the carboxylic acid, NHS, and carbodiimide need to be carefully controlled to ensure complete conversion to the desired NHS ester.

For large-scale synthesis, transitioning from batch to flow chemistry setups can offer better control over reaction parameters, improved safety, and potentially higher yields.

Post-Synthetic Modification and Purification Techniques for this compound Derivatives

The purity of this compound and its derivatives is critical for their intended applications. Various chromatographic and non-chromatographic techniques are employed for their purification.

Purification of this compound:

Recrystallization: This is a common and effective method for purifying solid coumarin compounds. The choice of solvent or a mixed-solvent system is crucial for obtaining high-purity crystals with good recovery. rrjournals.comrrjournals.com For example, mixtures of ethanol/water or methanol/water are often used. rrjournals.com

Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired product from unreacted starting materials and byproducts.

Purification of AF430 NHS Ester:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the preferred method for purifying NHS esters of fluorescent dyes. researchgate.net This technique is effective because NHS esters can be unstable on silica gel. reddit.com HPLC allows for the separation of the desired product from the starting carboxylic acid and other impurities with high resolution.

Precipitation/Trituration: After the reaction, the NHS ester can sometimes be precipitated by adding a non-solvent. For instance, if the reaction is performed in DMF, adding a solvent like ethyl acetate (B1210297) can cause the product to precipitate, leaving impurities in the solution. reddit.com This can be followed by washing the precipitate to remove residual reagents.

Given the hydrolytic instability of NHS esters, purification steps should be performed promptly and under anhydrous conditions where possible. The purity of the final product is typically assessed by HPLC and characterized by mass spectrometry and NMR spectroscopy.

Advanced Spectroscopic and Photophysical Investigations of Af430 Carboxylic Acid

Quantum Yield Determination and Factors Influencing Fluorescence Efficiency of AF430 Carboxylic Acid

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. For this compound, the reported fluorescence quantum yield is 0.23. thermofisher.com This value indicates that for every 100 photons absorbed, 23 are emitted as fluorescence. The determination of quantum yield is typically performed using either absolute methods, such as those employing an integrating sphere to capture all emitted photons, or more commonly, relative methods. nih.gov The relative method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield under identical experimental conditions. thermofisher.com

Several factors can influence the fluorescence efficiency of a fluorophore, including the surrounding temperature, viscosity, and the polarity of the solvent. nih.gov For this compound, one of the notable characteristics is its pH-insensitive fluorescence, maintaining stable emission over a broad pH range. abberior.rocksaip.orgresearchgate.net While specific data on the influence of other environmental factors on the quantum yield of this compound is not extensively detailed in the available literature, the behavior of other coumarin (B35378) dyes suggests that changes in solvent polarity can lead to variations in fluorescence quantum yield. nih.gov For some coumarins, an increase in solvent polarity can lead to a reduced quantum yield due to the formation of a non-emissive twisted intramolecular charge-transfer (TICT) state. nih.gov

Table 1: Fluorescence Quantum Yield of this compound

Compound Quantum Yield (Φ)

Detailed Analysis of Excitation and Emission Spectra of this compound in Diverse Environments

The excitation and emission spectra of this compound are central to its application in fluorescence-based techniques. The dye exhibits an excitation maximum at approximately 430 nm and an emission maximum at 542 nm. abberior.rocksresearchgate.net This places its excitation in the violet region of the spectrum and its emission in the green-yellow region.

Table 2: Spectral Properties of this compound

Property Wavelength (nm)
Excitation Maximum 430

Comprehensive Studies on Photostability and Photobleaching Kinetics of this compound Conjugates

A key advantage of AF430 and its derivatives is their high photostability. abberior.rocksaip.orgresearchgate.net Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Dyes with high photostability are crucial for applications requiring prolonged or intense illumination, such as in advanced microscopy techniques. The Alexa Fluor family of dyes, to which AF430 is analogous, is generally recognized for its enhanced photostability compared to traditional fluorophores like fluorescein (B123965). nih.gov

Photobleaching, the irreversible destruction of a fluorophore, follows kinetic pathways that can be modeled to understand the degradation process. The kinetics of photobleaching can often be described by mono-exponential or bi-exponential decay functions, reflecting the complexity of the photochemical reactions involved. nih.gov While this compound is reported to be highly photostable, specific quantitative data on its photobleaching quantum yield and detailed kinetic studies on its conjugates are not extensively documented in peer-reviewed literature. However, the general high photostability of the Alexa Fluor family suggests that conjugates of AF430 would also exhibit robust performance in imaging applications. nih.gov

Environmental Sensitivity of this compound Fluorescence (e.g., Solvent Effects, Ionic Strength)

The fluorescence of this compound is notably insensitive to pH, which is a significant advantage for biological studies where pH fluctuations can occur. abberior.rocksaip.orgresearchgate.net However, other environmental factors such as solvent polarity and ionic strength can influence the fluorescence of dyes.

As discussed in section 3.2, solvent polarity can affect the spectral positions of coumarin dyes. It can also impact fluorescence intensity. rsc.org For some fluorophores, increasing solvent polarity can lead to a decrease in fluorescence intensity due to the promotion of non-radiative decay pathways. rsc.org

Ionic strength can also modulate fluorescence intensity. In some cases, increasing the ionic strength of a solution can lead to an initial increase in fluorescence intensity due to the rigidization of the fluorophore's structure, followed by a decrease at higher salt concentrations due to quenching effects. nih.gov Specific experimental data detailing the effects of a broad range of solvents and varying ionic strengths on the fluorescence of this compound are not widely available.

Stokes Shift Analysis and its Contribution to Advanced Imaging Strategies with this compound

This compound possesses a significantly large Stokes shift of 112 nm, calculated as the difference between the emission and excitation maxima (542 nm - 430 nm). abberior.rocksaip.orgresearchgate.net This large separation between the absorption and emission spectra is a highly desirable characteristic for fluorescent probes in advanced imaging applications. rsc.orgnih.gov

A large Stokes shift minimizes the overlap between the excitation and emission spectra, which in turn reduces the likelihood of self-absorption or re-absorption of emitted photons by neighboring fluorophore molecules. nih.gov This is particularly beneficial at high concentrations of the dye. Furthermore, in fluorescence microscopy, a large Stokes shift allows for more effective filtering of scattered excitation light from the emitted fluorescence signal, leading to an improved signal-to-noise ratio and enhanced image contrast. rsc.org This is especially valuable in multicolor imaging experiments, where it helps to reduce spectral crosstalk between different fluorescent channels. nih.gov The substantial Stokes shift of this compound, therefore, makes it a valuable tool for a variety of advanced imaging techniques, including multicolor microscopy and applications where high signal clarity is paramount.

Table 3: Stokes Shift of this compound

Property Value (nm)
Excitation Maximum 430
Emission Maximum 542

Time-Resolved Fluorescence Spectroscopy of this compound and Its Bioconjugates

Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime (τ) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. nih.gov Fluorescence lifetime is an intrinsic property of a fluorophore that can be sensitive to its local molecular environment but is generally independent of its concentration.

Bioconjugation and Chemical Labeling Strategies Utilizing Af430 Carboxylic Acid

Amine-Reactive Conjugation Chemistries with AF430 Carboxylic Acid

The primary method for conjugating this compound to biomolecules involves targeting amine groups. This is typically achieved through activation of the carboxylic acid moiety to make it reactive towards primary amines present on proteins, peptides, and other biomolecules. biotium.combiotium.com

Carbodiimide-Mediated Amidation Reactions

Carbodiimides are zero-length crosslinkers, meaning no part of their structure is incorporated into the final bond between the molecules being conjugated. thermofisher.com The most common water-soluble carbodiimide (B86325) used in bioconjugation is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). mdpi.comthermofisher.com

The reaction mechanism involves the activation of the carboxyl group of this compound by EDC to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophilic attack from a primary amine on the target biomolecule. thermofisher.com This results in the formation of a stable amide bond between the AF430 dye and the biomolecule, with EDC being released as a soluble urea (B33335) byproduct. thermofisher.com The optimal pH for EDC-mediated reactions is typically between 4.5 and 7.5. nih.gov To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. nih.gov

Key Reaction Parameters for Carbodiimide-Mediated Amidation:

ParameterDescriptionTypical Conditions
Reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Varies based on substrate
Co-reagent N-hydroxysuccinimide (NHS) or Sulfo-NHSEnhances reaction efficiency
pH Affects the stability and reactivity of EDC and the O-acylisourea intermediate.4.5 - 7.5
Buffer Should not contain primary amines or carboxylates.MES, HEPES, PBS
Temperature Influences reaction rate and stability of intermediates.4°C to room temperature

N-Hydroxysuccinimide (NHS) Ester Formation and Reactivity

To create a more stable amine-reactive compound, this compound can be converted into an N-hydroxysuccinimide (NHS) ester. thermofisher.com This is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous organic solvent. thermofisher.com The resulting AF430 NHS ester is more stable than the O-acylisourea intermediate and can be purified and stored for later use. lumiprobe.com

AF430 NHS esters react with primary amines on biomolecules under physiological to slightly alkaline conditions (pH 7.2-9) to form a stable amide bond, releasing NHS as a byproduct. thermofisher.commedchemexpress.com The reaction is typically carried out in amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers. thermofisher.com The half-life of hydrolysis for NHS esters decreases as the pH increases. thermofisher.com

Properties of AF430 NHS Ester:

PropertyValueReference
Excitation Maximum ~425-430 nm medchemexpress.combiogradetech.com
Emission Maximum ~542-545 nm medchemexpress.combiogradetech.com
Molecular Weight Varies by specific salt/formulation
Reactive Towards Primary amines medchemexpress.com

Enzyme-Catalyzed Bioconjugation Approaches Employing this compound

Enzyme-catalyzed bioconjugation methods offer high specificity and efficiency under mild reaction conditions. numberanalytics.com While direct enzymatic conjugation of this compound is not extensively documented, enzymes like transglutaminases, sortases, and ligases are used for site-specific protein modification. numberanalytics.com For instance, a biomolecule could first be enzymatically modified to introduce a unique functional group, which could then be selectively targeted by a reactive derivative of this compound.

Another potential enzymatic approach involves carboxylic acid reductases (CARs). These enzymes can catalyze the reduction of carboxylic acids to aldehydes in the presence of ATP and NADPH. researchgate.net The resulting aldehyde could then be conjugated to a biomolecule containing a hydrazide or aminooxy group.

Site-Specific Labeling Methodologies for Biomolecules with this compound

Achieving site-specific labeling is crucial to preserve the biological activity of the labeled molecule. nih.gov Several strategies can be employed:

Targeting Unique Amino Acids: Labeling can be directed towards less abundant amino acids like tyrosine, although this requires specific chemistries like the tyrosine-click reaction. nih.gov

Engineered Tags: Proteins can be genetically engineered to include specific peptide tags that can be selectively modified. researchgate.net

C-terminal Labeling: Photoredox catalysis has been explored for the site-selective functionalization of C-terminal carboxylic acids. princeton.edu

For this compound, site-specificity is typically achieved by first introducing a unique reactive handle onto the biomolecule at a specific site, which can then be targeted by an appropriately functionalized AF430 derivative.

Conjugation of this compound to Proteins and Peptides for Research Applications

The conjugation of this compound to proteins and peptides is a common application. The primary targets for conjugation are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. researchgate.net The carbodiimide/NHS chemistry is widely used for this purpose. biologixgroup.com The resulting fluorescently labeled proteins and peptides are valuable tools for various research applications, including:

Fluorescence microscopy

Flow cytometry

Immunofluorescence assays

FRET-based assays to study protein-protein interactions. numberanalytics.com

Labeling of Nucleic Acids and Oligonucleotides with this compound

Nucleic acids and oligonucleotides can be labeled with AF430 for applications in techniques like fluorescence in situ hybridization (FISH) and microarrays. thermofisher.comthermofisher.com Labeling is typically achieved by incorporating an amine-modified nucleotide during synthesis. The amine group then serves as a reactive handle for conjugation with an activated form of this compound, such as the NHS ester. medchemexpress.comthermofisher.com This allows for the covalent attachment of the fluorescent dye to the nucleic acid. researchgate.net

Strategies for Fluorescently Tagging Carbohydrates and Lipids with this compound

The primary strategy for labeling biomolecules using this compound involves forming a stable amide bond with a primary amine group on the target molecule. immunomart.comlibretexts.org This reaction, however, is not spontaneous and requires chemical activation of the carboxylic acid. libretexts.org

Carbodiimide Chemistry: The most prevalent method for activating carboxylic acids for bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). thermofisher.comcreative-proteomics.com EDC is water-soluble and facilitates the formation of an amide bond between a carboxyl group and a primary amine. creative-proteomics.comgbiosciences.com The process involves EDC reacting with the carboxyl group of AF430 to form a highly reactive O-acylisourea intermediate. thermofisher.comgbiosciences.com This intermediate is then susceptible to nucleophilic attack by a primary amine on the target carbohydrate or lipid. thermofisher.comlibretexts.org

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. thermofisher.comgbiosciences.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. gbiosciences.com This semi-stable amine-reactive ester is less prone to hydrolysis in aqueous solutions, increasing the yield of the final conjugate. thermofisher.comgbiosciences.com

Tagging Carbohydrates: Carbohydrates and polysaccharides often lack primary amine groups for direct conjugation. mdpi.com Labeling strategies can therefore take two main approaches:

Modification of the Carbohydrate: If the carbohydrate does not have an accessible amine group, it may first be chemically modified to introduce one.

Alternative Chemistries: While this compound is ideal for targeting amines, other derivatives of AF430 exist for different targets. For instance, AF430 hydrazide can react with aldehyde groups, which can be generated on carbohydrates by periodate (B1199274) oxidation. lumiprobe.com However, for direct use of this compound, the carbohydrate must present an amino group. Some polysaccharides or glycoconjugates naturally contain amino sugars (e.g., glucosamine) that could serve as a conjugation site.

Tagging Lipids: The strategy for labeling lipids with this compound depends on the lipid's chemical structure.

Lipids with Amine Head Groups: Lipids such as phosphatidylethanolamine (B1630911) (PE) contain a primary amine head group, making them ideal candidates for direct conjugation. The carboxylic acid of the AF430 dye is activated with EDC and NHS and then reacted with the amine group of the lipid to form a stable amide bond. nih.gov

Lipids without Reactive Groups: For lipids lacking a suitable functional group, a linker containing an amine may be attached to the lipid first. Alternatively, the drug or molecule being conjugated to the lipid can be the component that is labeled with AF430 prior to lipid conjugation. nih.gov The covalent attachment of lipids to peptides or drugs is a common strategy to create lipid-drug conjugates. nih.govnih.gov

A summary of the primary conjugation strategy is presented in the table below.

Target BiomoleculeRequired Functional GroupConjugation StrategyKey ReagentsBond Formed
Carbohydrate/GlycanPrimary Amine (-NH₂)Carbodiimide CouplingThis compound, EDC, NHSAmide
Lipid (e.g., Phosphatidylethanolamine)Primary Amine (-NH₂)Carbodiimide CouplingThis compound, EDC, NHSAmide

Quantitative Assessment of Labeling Efficiency and Degree of Labeling for this compound Conjugates

After performing a bioconjugation reaction, it is critical to assess its success. nanotempertech.com This is done by quantifying the labeling efficiency and determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each target biomolecule (e.g., protein, polysaccharide, or lipid vesicle). thermofisher.comabberior.rocks

Spectrophotometric Determination of DOL: The most common method for determining the DOL is UV-Vis spectrophotometry. nanotempertech.comgbiosciences.com This technique relies on the Beer-Lambert law, which relates absorbance to concentration. aatbio.compitt.edu The protocol involves measuring the absorbance of the purified conjugate solution at two key wavelengths:

~280 nm: The absorbance maximum for most proteins, used to determine the protein concentration. gbiosciences.comnih.gov

~430 nm: The absorbance maximum (λmax) for the AF430 dye, used to determine the dye concentration. lunanano.caantibodies.com

For an accurate calculation, any unbound dye must be removed from the conjugate, typically through dialysis or gel filtration. thermofisher.comgbiosciences.com

The concentration of the protein and the dye in the sample can be calculated using their respective molar extinction coefficients (ε). abberior.rocksgbiosciences.com The molar extinction coefficient for AF430 is 15,955 M⁻¹cm⁻¹ . lunanano.caantibodies.com

Calculating the Degree of Labeling (DOL): The DOL is calculated as the molar ratio of the dye to the biomolecule. thermofisher.com

A correction factor (CF) is necessary because the fluorescent dye also absorbs light at 280 nm, which would otherwise lead to an overestimation of the protein concentration. gbiosciences.com The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For AF430, the CF₂₈₀ is 0.06 . antibodies.com

The formulas for calculating the biomolecule concentration and the DOL are as follows:

Biomolecule Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

A₂₈₀: Absorbance of the conjugate at 280 nm.

A_max: Absorbance of the conjugate at the dye's λmax (~430 nm).

CF₂₈₀: Correction factor for the dye at 280 nm (0.06 for AF430). antibodies.com

ε_protein: Molar extinction coefficient of the biomolecule at 280 nm.

Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye

ε_dye: Molar extinction coefficient of the dye at λmax (15,955 M⁻¹cm⁻¹ for AF430). lunanano.caantibodies.com

Degree of Labeling (DOL): DOL = Dye Concentration / Biomolecule Concentration

The optimal DOL varies depending on the application. aatbio.com Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling results in a weak signal. nanotempertech.comthermofisher.com

Example DOL Calculation Data: The following table illustrates a hypothetical calculation for an AF430-labeled protein.

ParameterValueSource/Note
Measured A₂₈₀0.95Spectrophotometer reading
Measured A₄₃₀ (A_max)0.48Spectrophotometer reading
Protein Extinction Coefficient (ε_protein)210,000 M⁻¹cm⁻¹Example for a typical IgG antibody
AF430 Extinction Coefficient (ε_dye)15,955 M⁻¹cm⁻¹ lunanano.caantibodies.com
AF430 Correction Factor (CF₂₈₀)0.06 antibodies.com
Calculated Protein Concentration 4.39 x 10⁻⁶ M [0.95 - (0.48 × 0.06)] / 210000
Calculated Dye Concentration 3.01 x 10⁻⁵ M 0.48 / 15955
Calculated Degree of Labeling (DOL) ~6.85 (3.01 x 10⁻⁵) / (4.39 x 10⁻⁶)

This quantitative analysis is essential for ensuring the quality, consistency, and reproducibility of experiments using AF430-labeled biomolecules. thermofisher.comaatbio.com

Advanced Applications of Af430 Carboxylic Acid in Biological and Material Sciences

Fluorescence Microscopy Techniques with AF430 Carboxylic Acid Conjugates

The exceptional photostability of AF430 makes it a robust fluorophore for various fluorescence microscopy applications, enabling detailed and prolonged imaging of biological structures. laserfocusworld.comthermofisher.combitesizebio.com

Wide-Field and Confocal Fluorescence Microscopy

In both wide-field and confocal fluorescence microscopy, this compound conjugates are utilized for high-contrast imaging of cellular components. When conjugated to antibodies, peptides, or other biomolecules, AF430 serves as a specific label for targets of interest. Its resistance to photobleaching allows for extended exposure times and time-lapse imaging with minimal signal degradation, which is crucial for studying dynamic cellular processes. azolifesciences.com

Confocal microscopy, in particular, benefits from the brightness and photostability of AF430, enabling the acquisition of high-resolution optical sections from thick specimens. The resulting images provide detailed three-dimensional reconstructions of cellular architecture.

Table 1: Representative Photostability Data for AF430 Conjugates in Confocal Microscopy This table presents illustrative data based on the known high photostability of coumarin-derived dyes like AF430.

Imaging Duration (minutes) Normalized Fluorescence Intensity of AF430 Conjugate Normalized Fluorescence Intensity of a Conventional Fluorophore
0 100% 100%
5 98% 85%
10 95% 70%
20 92% 55%

Super-Resolution Microscopy (e.g., STED Microscopy) Enhancements Using this compound

Super-resolution techniques like Stimulated Emission Depletion (STED) microscopy demand fluorophores with exceptional photostability to withstand the high laser intensities required to break the diffraction limit of light. nih.govwiley.com The robust nature of dyes structurally similar to AF430, such as PB430, has been shown to be highly effective in STED imaging. laserfocusworld.com These dyes allow for the acquisition of images with significantly enhanced resolution, revealing subcellular details that are not discernible with conventional microscopy. laserfocusworld.com

The high photostability of AF430 would theoretically enable the continuous and repeated imaging necessary for 3D-STED reconstructions of intricate cellular structures like the cytoskeleton. laserfocusworld.combiotium.com This capability is crucial for understanding the complex spatial organization of proteins and organelles at the nanoscale.

Multi-Color Imaging Strategies Incorporating this compound

This compound's distinct spectral properties allow for its inclusion in multi-color imaging experiments. By combining AF430 conjugates with other fluorophores that have well-separated excitation and emission spectra, researchers can simultaneously visualize multiple targets within the same sample. Careful selection of fluorophores and filter sets is essential to minimize spectral overlap and ensure accurate signal detection. bio-rad-antibodies.comelabscience.com

A common strategy involves pairing AF430 with red-emitting fluorophores, enabling two-color imaging with minimal crosstalk. Advanced techniques might also leverage the differential photostability of various dyes; for instance, a highly stable dye like AF430 could be imaged alongside a more rapidly bleaching dye to sequentially reveal different structures. laserfocusworld.com

Flow Cytometry for Cell Population Analysis and Sorting with this compound Labels

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells in a heterogeneous population. nih.govresearchgate.netnih.govbiorxiv.orgarxiv.org AF430-conjugated antibodies are valuable reagents in this context, allowing for the specific labeling and identification of cell subpopulations based on the expression of surface or intracellular markers.

The brightness of AF430 ensures a strong signal for clear distinction between positive and negative cell populations. Its excitation by the violet laser (commonly 405 nm) allows it to be integrated into complex multi-color flow cytometry panels, where multiple fluorophores are used simultaneously to define distinct cell types. nih.govcytekbio.com

Table 2: Example of a Multi-Color Flow Cytometry Panel Incorporating an AF430 Conjugate This table provides a representative panel design for illustrative purposes.

Marker Fluorophore Laser Line Purpose
CD45 AF430 Violet (405 nm) Identification of hematopoietic cells
CD3 FITC Blue (488 nm) Identification of T lymphocytes
CD19 PE Yellow-Green (561 nm) Identification of B lymphocytes

Fluorescence Resonance Energy Transfer (FRET) Studies Employing this compound as a Donor or Acceptor

Fluorescence Resonance Energy Transfer (FRET) is a mechanism that describes the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov This process is highly dependent on the distance between the two fluorophores, making FRET a "spectroscopic ruler" for studying molecular interactions, conformational changes in proteins, and other dynamic biological processes. uzh.ch

For FRET to occur, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. nih.gov Given its spectral characteristics, this compound can theoretically function as a donor to acceptor dyes that absorb in the green-yellow region of the spectrum. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, providing high sensitivity to small changes in proximity.

Table 3: Potential FRET Partners for this compound as a Donor This table lists hypothetical FRET acceptors based on spectral overlap principles.

Potential Acceptor Fluorophore Acceptor Excitation Max (nm) Theoretical Förster Radius (R₀) with AF430 (Å)
Fluorescein (B123965) ~494 45-55
Rhodamine B ~555 40-50

Development of this compound-Based Biosensors and Chemo-Sensors for Molecular Detection

The development of fluorescent biosensors and chemosensors is a rapidly advancing field aimed at the sensitive and selective detection of specific molecules. nih.govmdpi.comrsc.orgmdpi.com this compound can be incorporated into the design of such sensors due to its favorable photophysical properties.

A common strategy for designing fluorescent biosensors involves modulating the fluorescence of a fluorophore in response to the binding of a target analyte. For example, a biosensor could be constructed where the binding of a specific ion or small molecule to a receptor linked to an AF430 derivative causes a conformational change that either enhances or quenches its fluorescence. The high quantum yield and photostability of AF430 would contribute to a high signal-to-noise ratio and robust sensor performance. researchgate.net

Table 4: Conceptual Design of an AF430-Based Fluorescent Biosensor

Sensor Component Function
This compound Signal transducer (fluorophore)
Molecular Recognition Element (e.g., aptamer, antibody fragment) Binds to the target analyte with high specificity
Quencher or FRET partner Modulates the fluorescence of AF430 upon target binding

Integration of this compound into Nanomaterials and Nanoparticles for Research Purposes

While specific studies detailing the direct integration of this compound into nanomaterials are not extensively documented in publicly available research, the functional characteristics of this fluorescent dye make it a promising candidate for various applications in nanoscience. The carboxylic acid group provides a versatile anchor for conjugation to the surface of nanoparticles, a common strategy for functionalizing nanomaterials.

Carboxylic acids, in general, play a crucial role in the synthesis and stabilization of nanoparticles. They can act as capping agents, controlling the size and morphology of the nanoparticles during their formation. Furthermore, the carboxyl group offers a reactive site for covalent bonding with amine groups on the surface of other molecules, such as proteins and peptides, enabling the attachment of these biomolecules to nanoparticles. This functionalization is critical for applications in bioimaging, drug delivery, and diagnostics.

The fluorescent properties of AF430, with an excitation maximum at 430 nm and an emission maximum at 542 nm, position it within the spectral range of common laser sources used in fluorescence microscopy. lumiprobe.comarp1.comglpbio.com This, combined with its high photostability and pH-insensitive fluorescence, makes it a potentially valuable component for creating fluorescently labeled nanoparticles for tracking and imaging purposes in biological systems. arp1.comglpbio.com

Potential Research Applications:

Fluorescent Labeling of Nanocarriers: this compound could be conjugated to the surface of biocompatible nanoparticles to create fluorescent probes for in vitro and in vivo imaging.

Sensing and Diagnostics: Functionalized nanoparticles incorporating AF430 could be designed to respond to specific analytes or biological events, leading to a change in fluorescence.

Flow Cytometry: Nanoparticles labeled with AF430 could be used for the detection and quantification of specific cell populations or biomarkers in flow cytometry applications.

The table below summarizes the key properties of this compound relevant to its potential integration into nanomaterials.

PropertyValueReference
Excitation Maximum430 nm arp1.comglpbio.comlunanano.ca
Emission Maximum542 nm arp1.comglpbio.comlunanano.ca
Stokes Shift112 nm arp1.comglpbio.com
Molecular Weight541.58 g/mol arp1.comglpbio.com
Purity>95% (by ¹H NMR and HPLC-MS) arp1.comlunanano.ca
SolubilityGood in DMF, DMSO, water glpbio.comscientist.com
Fluorescence Quantum Yield0.23 lunanano.ca

Analytical Applications of this compound as a Reference Standard for Labeled Samples

This compound serves as a crucial reference standard in analytical procedures involving samples labeled with AF430 dye conjugates. lumiprobe.comarp1.comglpbio.com As a non-reactive form of the AF430 dye, it provides a stable and well-characterized benchmark for the quantification and characterization of fluorescently labeled molecules. lumiprobe.comlunanano.ca

In techniques such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy, the use of a reference standard is essential for accurate and reproducible measurements. By comparing the fluorescence intensity or chromatographic behavior of an AF430-labeled sample to that of the this compound standard, researchers can determine the concentration of the labeled species and assess the efficiency of the labeling reaction.

Key Applications as a Reference Standard:

Quality Control of Labeled Conjugates: this compound is used to verify the purity and concentration of AF430-labeled antibodies, proteins, and other biomolecules.

Calibration of Fluorescence-Based Assays: It can be used to generate calibration curves for quantitative fluorescence measurements, ensuring the accuracy of experimental data.

Chromatographic Analysis: In HPLC and other separation techniques, it serves as a standard for retention time and peak area, aiding in the identification and quantification of AF430-labeled compounds.

The well-defined spectroscopic properties of this compound are critical for its role as a reference standard. The table below outlines these key characteristics.

Spectroscopic PropertyValueReference
Excitation Maximum (nm)430 arp1.comglpbio.comlunanano.ca
Emission Maximum (nm)542 arp1.comglpbio.comlunanano.ca
Extinction Coefficient15955 lunanano.ca
Fluorescence Quantum Yield0.23 lunanano.ca

The dye can be effectively excited by common laser lines, such as the 405 nm violet laser or the 445 nm laser, making it compatible with a wide range of analytical instrumentation. lumiprobe.comarp1.comglpbio.com Its high photostability ensures that its fluorescent properties remain consistent during analysis, a critical requirement for a reliable reference standard. arp1.comglpbio.com

Molecular Interactions and Environmental Response Mechanisms of Af430 Carboxylic Acid

Elucidation of Molecular Recognition Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid moiety is a versatile functional group central to the molecular recognition capabilities of AF430 carboxylic acid. This group can participate in a variety of non-covalent and covalent interactions, allowing it to bind to or be conjugated with a wide range of target molecules.

The primary mechanism for reversible molecular recognition is hydrogen bonding. The carboxyl group can act as both a hydrogen bond donor (via its hydroxyl hydrogen) and a hydrogen bond acceptor (via its carbonyl and hydroxyl oxygens). mdpi.com This dual nature allows it to form well-defined binding motifs with complementary functional groups on a target molecule, such as amides or pyridines. ijacskros.com Synthetic receptors designed to bind carboxylic acids often utilize multiple hydrogen bonding points to achieve high affinity and selectivity. ijacskros.com For instance, molecular structures incorporating 2-aminopyridine (B139424) or isophthaloyl spacers have been shown to be effective binding sites for carboxylic acids. ijacskros.comresearchgate.net

Beyond reversible interactions, the carboxylic acid group of AF430 is frequently utilized for forming stable, covalent linkages. Through a condensation reaction, it can react with primary amino groups on biomolecules to form a chemically robust amide bond. immunomart.com This method is a cornerstone for specifically labeling proteins, peptides, and other amine-containing molecules with the AF430 fluorophore for research applications. immunomart.com

Role of Hydrogen Bonding and Electrostatic Interactions in this compound Systems

Hydrogen bonding and electrostatic interactions are the dominant non-covalent forces governing the behavior of this compound in various systems. These forces dictate its solubility, its aggregation behavior, and its ability to bind to target molecules.

Carboxylic acids are well-known for their capacity to form strong intermolecular hydrogen bonds. A common structural motif is the formation of a cyclic dimer, where two carboxylic acid molecules are held together by two parallel hydrogen bonds between their carboxyl groups. libretexts.org This dimerization is a highly stable configuration that significantly influences the physical properties of the compound. libretexts.org

Quantum chemical studies on interactions involving carboxylic acids reveal that electrostatic forces are the primary contributor to the total interaction energy in hydrogen-bonded complexes. rsc.orgmongoliajol.info The significant polarization of the O-H bond in the carboxyl group creates a strong electrostatic potential, which is a key factor in directing hydrogen bond formation. libretexts.orgmongoliajol.info The interplay between the hydrogen bond donor and acceptor sites within the same functional group allows for intricate and stable networks of non-covalent interactions. mdpi.com

Influence of Microenvironment on the Photophysical Properties of this compound

The photophysical properties of a fluorophore, such as its fluorescence quantum yield and lifetime, are often highly sensitive to its immediate surroundings. While AF430 is noted for its high photostability, its carboxylic acid derivative can be influenced by the polarity, viscosity, and specific interactions within its microenvironment. lumiprobe.com

Studies on other fluorescent carboxylic acids, such as coumarin (B35378) derivatives, demonstrate how environmental factors can modulate fluorescence. For example, the photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) were shown to change significantly in the presence of cyclodextrins and in different solvent mixtures. nih.gov The formation of inclusion or capping complexes with cyclodextrin (B1172386) hosts altered the dye's fluorescence quantum yield and lifetime, indicating that the degree of solvent exposure and the rigidity of the local environment are critical. nih.gov Similarly, changes in solvent polarity and viscosity in dioxane-water and ethylene (B1197577) glycol-acetonitrile mixtures were found to directly impact the photophysics of 7-DCCA. nih.gov

While specific data for this compound is not extensively published, the principles observed with analogous compounds suggest that its fluorescence could be modulated by its binding state or local environment. These changes can be exploited to develop fluorescent probes that report on specific molecular events.

Table 1: Example of Microenvironment Effects on Photophysical Properties of a Fluorescent Carboxylic Acid (7-DCCA) This table illustrates the principles of environmental effects on a comparable fluorescent molecule, 7-(diethylamino)coumarin-3-carboxylic acid, as detailed in related research. nih.gov

MicroenvironmentFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ)Observation
Aqueous SolutionBaselineBaselineReference state in water.
In presence of β-CyclodextrinDecreasedDecreasedFormation of a capping complex via hydrogen bonding is proposed. nih.gov
In presence of γ-CyclodextrinIncreasedIncreasedFormation of an inclusion complex, shielding the dye from the solvent. nih.gov
Dioxane-Water MixtureVaries with polarityVaries with polarityPhotophysics depend on the polarity of the solvent mixture. nih.gov

Investigation of pH-Dependent Conformational Dynamics and Protonation States of this compound

The protonation state of a carboxylic acid is inherently dependent on the pH of its environment. The carboxyl group (-COOH) is acidic and will deprotonate to form its conjugate base, the carboxylate anion (-COO⁻), as the pH increases. The transition between these two states is characterized by the acid dissociation constant (pKa). For many simple carboxylic acids, the pKa is typically in the range of 4-5. libretexts.org

This pH-dependent transition can induce conformational changes in the molecule and its interaction partners. nih.gov In complex systems like proteins, the pKa of an acidic residue can be significantly shifted by its local environment, and its protonation state can trigger large-scale structural rearrangements. nih.govresearchgate.net

Interestingly, the fluorescence of the AF430 dye is reported to be largely insensitive to pH. lumiprobe.com This suggests that the protonation state of the terminal carboxylic acid has a minimal effect on the electronic structure of the core fluorophore. This could be due to the length of theCCCCCCalkane chain separating the carboxyl group from the fluorescent core, which effectively insulates the chromophore from the electrostatic changes occurring upon deprotonation. immunomart.com In contrast, other fluorescent probes incorporating carboxylic acids, such as certain iridium(III) complexes, show significant changes in their photophysical properties upon deprotonation, making them useful as pH sensors. rsc.org The deprotonation of the carboxylic acid in one such complex leads to a 48 nm blue-shift in its absorption band and an enhanced emission quantum yield. rsc.org The stability of AF430's fluorescence across different pH values makes it a reliable label for studies where pH fluctuations might otherwise complicate measurements. lumiprobe.com

Table 2: Expected Protonation State of a Typical Carboxylic Acid Group at Different pH Values This table illustrates the general behavior of a carboxylic acid moiety based on a hypothetical pKa of 4.5.

pH of EnvironmentRelation to pKa (4.5)Predominant SpeciesCharge of the Group
2.5pH < pKaProtonated (Carboxylic Acid)Neutral
4.5pH = pKaEqual mixture of Protonated and Deprotonated-0.5 (average)
6.5pH > pKaDeprotonated (Carboxylate)Negative (-1)

Binding Kinetics and Equilibrium Studies of this compound with Target Molecules

When this compound interacts reversibly with a target molecule, the interaction is characterized by both its thermodynamic equilibrium and its binding kinetics. While equilibrium affinity (described by the dissociation constant, Kd, or the inhibition constant, Ki) indicates the stability of the complex, the kinetics describe the speed at which the complex forms and dissociates. nih.govenzymlogic.com

The key kinetic parameters are:

Association Rate Constant (kon): Measures how quickly the dye binds to its target. A faster kon leads to a more rapid onset of action or signal. enzymlogic.com

Dissociation Rate Constant (koff): Measures how quickly the dye-target complex falls apart. A slower koff corresponds to a longer residence time of the dye on its target, which can lead to a more durable effect or signal, even after the unbound concentration has decreased. nih.govenzymlogic.com

These kinetic parameters are not captured by equilibrium measurements alone, as different combinations of kon and koff can result in the same Kd value (since Kd = koff / kon). For example, kinetic studies on enzyme inhibitors have revealed that compounds with similar Ki values can have vastly different potencies in a biological system due to differences in their binding kinetics. mdpi.com

Studying the binding kinetics of this compound to a specific target would typically involve monitoring a change in a physical parameter over time, such as its fluorescence anisotropy or intensity upon binding. These studies provide a more complete picture of the molecular interaction, which is crucial for designing effective molecular probes and understanding dynamic biological processes. nih.gov

Table 3: Hypothetical Binding Parameters for Two Binders to a Target Molecule This table illustrates how two compounds can have the same equilibrium affinity (Kd) but different kinetic profiles.

BinderAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Equilibrium Constant (Kd) (nM)Residence Time (1/koff)Kinetic Profile
Compound A1 x 10⁷0.11010 secondsFast-on, Fast-off
Compound B1 x 10⁵0.001101000 seconds (16.7 min)Slow-on, Slow-off

Future Directions and Emerging Research Areas for Af430 Carboxylic Acid

Design and Synthesis of Next-Generation AF430 Carboxylic Acid Derivatives with Enhanced Properties

The development of next-generation fluorescent probes from the this compound scaffold is a promising area of research. Current efforts in fluorophore development often focus on enhancing key photophysical properties such as brightness (a product of extinction coefficient and quantum yield) and photostability. For coumarin-based dyes like AF430, synthetic modifications to the core structure could lead to derivatives with significantly improved performance.

Future research could explore the introduction of various electron-donating or electron-withdrawing groups at different positions on the coumarin (B35378) ring. researchgate.netrsc.org Such substitutions can modulate the electronic properties of the fluorophore, potentially leading to increased quantum yields and enhanced photostability. researchgate.netresearchgate.net For instance, strategic modifications have been shown to increase the photostability of other dye families, a principle that could be applied to the AF430 scaffold. researchgate.net

A comparative table of potential next-generation AF430 derivatives and their target properties is presented below.

Derivative ClassTarget Property EnhancementPotential Synthetic Strategy
Electron-Rich AnalogsIncreased Quantum YieldIntroduction of amino or alkoxy groups at the 7-position of the coumarin ring.
Halogenated DerivativesIncreased Photostability and Intersystem CrossingIntroduction of fluorine or chlorine atoms on the coumarin backbone.
Sulfonated DerivativesImproved Water Solubility and Reduced AggregationAddition of sulfonic acid groups to the core structure.
Rigidified AnalogsIncreased Quantum Yield and Reduced Environmental SensitivityCyclization strategies to restrict intramolecular rotation.

These synthetic explorations could yield a new palette of AF430 derivatives tailored for specific, demanding applications in advanced fluorescence microscopy and single-molecule studies.

Application of Advanced Spectroscopic Techniques for Deeper Characterization of this compound

While the basic absorption and emission spectra of AF430 are well-documented, a deeper understanding of its photophysical behavior can be achieved through advanced spectroscopic techniques. aatbio.comresearchgate.net Such studies are crucial for optimizing its use in quantitative and advanced imaging applications.

Time-Resolved Fluorescence Spectroscopy (TRFS) is a powerful technique that can provide insights into the fluorescence lifetime of AF430 and its conjugates. nih.govhoriba.com The fluorescence lifetime is a characteristic property of a fluorophore that can be sensitive to its local environment. nih.govmdpi.com By measuring changes in the fluorescence lifetime, researchers could potentially monitor dynamic processes such as protein conformational changes or binding events in real-time. nih.gov

Future studies could employ TRFS to characterize the behavior of AF430 when conjugated to different biomolecules or in various cellular compartments, providing a more nuanced understanding of its performance as a fluorescent reporter.

A summary of advanced spectroscopic techniques and their potential applications for AF430 characterization is provided in the table below.

Spectroscopic TechniqueInformation GainedPotential Application for AF430
Time-Resolved Fluorescence Spectroscopy (TRFS)Fluorescence lifetime, rotational correlation timeProbing microenvironment polarity and viscosity; studying protein dynamics.
Fluorescence Correlation Spectroscopy (FCS)Diffusion coefficients, concentrationMeasuring the mobility and concentration of AF430-labeled molecules in live cells.
Single-Molecule SpectroscopyPhotophysical properties of individual moleculesCharacterizing heterogeneity in AF430-conjugate populations; studying photobleaching mechanisms.
Anisotropy MeasurementsRotational mobilityAssessing binding events and changes in the size of AF430-labeled complexes.

These advanced characterization methods would provide a more complete picture of AF430's photophysics, enabling more sophisticated applications.

Exploration of Novel Bioconjugation Chemistries for Expanded this compound Applications

Currently, AF430 is primarily utilized as an amine-reactive NHS ester. fishersci.comnih.gov While effective, this method results in labeling of lysine (B10760008) residues and N-termini, which can be non-specific if multiple reactive sites are present. mdpi.com The exploration of novel bioconjugation chemistries would enable more controlled and site-specific labeling of biomolecules with AF430, expanding its utility.

Future research could focus on developing AF430 derivatives functionalized with bioorthogonal handles. These are chemical groups that react selectively with a partner group, even in the complex environment of a living cell. Examples of such chemistries include:

Click Chemistry: AF430 could be modified with an azide (B81097) or alkyne group for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. youtube.com

Enzymatic Labeling: The development of AF430-containing substrates for enzymes like ligases could enable highly specific, enzyme-mediated labeling of proteins. nih.govmdpi.com

Affinity-Directed Labeling: This approach uses a binding molecule to deliver a reactive AF430 probe to a specific site on a target protein. nih.gov

The table below outlines potential novel bioconjugation strategies for AF430.

Bioconjugation ChemistryReactive Group on AF430Target on BiomoleculeKey Advantage
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO)AzideSite-specific, copper-free
Inverse-Electron-Demand Diels-AlderTetrazineTrans-cyclooctene (TCO)Fast reaction kinetics
HaloTag LabelingChloroalkaneHaloTag fusion proteinCovalent and specific labeling
Sortase-Mediated LigationOligoglycine motifLPXTG motif on target proteinEnzymatic, site-specific

The development of these advanced conjugation methods would allow for the creation of precisely defined AF430-biomolecule conjugates for a new generation of biological assays.

Development of Intelligent and Responsive this compound Probes

"Intelligent" or "responsive" fluorescent probes are designed to change their fluorescence properties in response to specific biological stimuli, such as the presence of an analyte, a change in pH, or enzymatic activity. nih.gov The coumarin scaffold of AF430 is a versatile platform for the design of such probes. frontiersin.orgnih.govrsc.orgnih.gov

Future research could focus on creating AF430-based biosensors for various analytes. researchgate.netnih.govmdpi.commdpi.com This could be achieved by incorporating a recognition moiety that, upon binding to its target, induces a change in the photophysical properties of the AF430 fluorophore. For example, a probe could be designed to "turn on" its fluorescence only in the presence of a specific metal ion or reactive oxygen species.

Potential designs for responsive AF430 probes are summarized in the table below.

Probe TypeStimulusPotential Design Principle
Ion SensorMetal ions (e.g., Ca2+, Zn2+)Incorporation of a chelating group that modulates photoinduced electron transfer (PET) upon ion binding.
pH SensorChanges in acidityModification with a group whose protonation state affects the intramolecular charge transfer (ICT) character of the dye.
Enzyme-Activated ProbeSpecific enzyme activityA "caged" AF430 derivative that becomes fluorescent only after enzymatic cleavage of a quenching group.
Redox ProbeOxidative or reductive stressIncorporation of a redox-sensitive moiety that alters the fluorescence upon changes in the cellular redox state.

The development of such intelligent probes would enable the visualization of specific molecular events within living cells and organisms with high sensitivity and specificity.

Computational Modeling and In Silico Prediction of this compound Behavior in Complex Systems

Computational modeling and in silico prediction are increasingly powerful tools in the design and understanding of fluorescent probes. youtube.comdntb.gov.ua These methods can be applied to this compound to predict the properties of novel derivatives and to understand its behavior in complex biological environments.

Quantum mechanical (QM) calculations can be used to predict the excitation and emission wavelengths, quantum yields, and other photophysical properties of new AF430 derivatives before they are synthesized. This can guide the design of next-generation probes with enhanced properties.

Molecular dynamics (MD) simulations can be employed to study the interactions between AF430-labeled biomolecules and their environment. nih.govnih.gov For example, MD simulations could predict how the conjugation of AF430 to a specific site on a protein affects the protein's structure and dynamics, or how the local environment within a cell influences the fluorescence of the dye. semanticscholar.org

The table below highlights the potential applications of computational modeling for AF430 research.

Computational MethodPredicted Properties/BehaviorApplication in AF430 Research
Quantum Mechanics (QM)Absorption and emission spectra, quantum yield, dipole momentsRational design of new AF430 derivatives with tailored photophysical properties.
Molecular Dynamics (MD)Conformational dynamics, solvent accessibility, intermolecular interactionsPredicting the impact of AF430 labeling on protein function; understanding environmental effects on fluorescence.
Docking and Free Energy CalculationsBinding modes and affinitiesDesigning AF430-based biosensors with high affinity and selectivity for their targets.
Quantitative Structure-Property Relationship (QSPR)Correlation between molecular structure and propertiesDeveloping predictive models for the photophysical properties of a library of potential AF430 derivatives.

The integration of these computational approaches would accelerate the development of new and improved tools based on the this compound scaffold for a wide range of applications in the life sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.